molecular formula C27H27BrN2O3 B2988053 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477889-18-2

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one

Cat. No. B2988053
CAS RN: 477889-18-2
M. Wt: 507.428
InChI Key: MJDXSVAZPAMETI-XNTDXEJSSA-N
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Description

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is a useful research compound. Its molecular formula is C27H27BrN2O3 and its molecular weight is 507.428. The purity is usually 95%.
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Scientific Research Applications

  • Oxidative Removal in Piperazinediones : A study by Yamaura et al. (1985) explored the oxidative removal of the N-(4-methoxybenzyl) group in piperazinediones using cerium(IV) diammonium nitrate. This process is significant in understanding the reactivity and synthesis of complex organic compounds like (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one (Yamaura et al., 1985).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including structures related to the given compound, and evaluated their antimicrobial activities. Some derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

  • Structure and DFT Calculations : Kumara et al. (2017) conducted studies on piperazine derivatives similar to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one, focusing on crystal structure analysis and density functional theory (DFT) calculations to understand the reactive sites of these molecules (Kumara et al., 2017).

  • Bromophenol Derivatives Study : Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to the queried compound. These derivatives were investigated for their structural properties and biological activities (Zhao et al., 2004).

  • Rhenium and Technetium Complexes : Palma et al. (2004) examined rhenium and technetium tricarbonyl complexes anchored by ligands containing piperazine pharmacophore. These studies are relevant for understanding the coordination chemistry of complexes involving piperazine derivatives (Palma et al., 2004).

  • Phenolic Mannich Bases Study : Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, closely related to the queried compound, and evaluated their bioactivities. This research contributes to the understanding of the biological properties of such compounds (Gul et al., 2019).

  • Zinc Phthalocyanine with High Singlet Oxygen Yield : Pişkin et al. (2020) developed new zinc phthalocyanine compounds, which are related to the compound , and characterized their photophysical and photochemical properties. These findings are relevant for applications in photodynamic therapy (Pişkin et al., 2020).

  • Synthesis of Novel Antimicrobial Agents : Jadhav et al. (2017) synthesized novel triazole derivatives, including structures related to the compound of interest, and evaluated their antimicrobial properties (Jadhav et al., 2017).

properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O3/c1-32-26-5-3-2-4-25(26)29-16-18-30(19-17-29)27(31)15-10-21-8-13-24(14-9-21)33-20-22-6-11-23(28)12-7-22/h2-15H,16-20H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXSVAZPAMETI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one

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